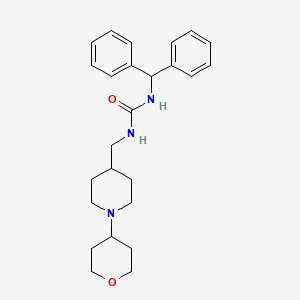

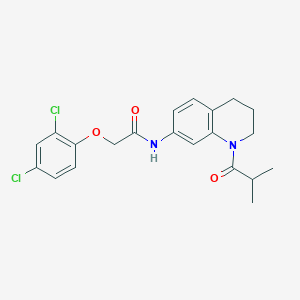

![molecular formula C29H25BrN4O3 B2563492 4-[5-(4-Bromophenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid CAS No. 361366-57-6](/img/structure/B2563492.png)

4-[5-(4-Bromophenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-[5-(4-Bromophenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid is a useful research compound. Its molecular formula is C29H25BrN4O3 and its molecular weight is 557.448. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Electrophilic Cyclization and Synthesis

The research by Sniady et al. (2007) focused on electrophilic cyclization using N-Iodosuccinimide, demonstrating the preparation of halofuran derivatives, including compounds with bromophenyl groups. This method highlights the utility of electrophilic cyclization in synthesizing complex organic compounds, potentially applicable to the synthesis of "4-[5-(4-Bromophenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid" for research purposes Sniady, Morreale, & Dembinski, 2007.

Heterocyclic Compound Synthesis and Biological Activity

Another study by Abdel-rahman et al. (2004) involved the synthesis of new fused and spiro heterocyclic systems from 3,5-pyrazolidinediones, illustrating the versatility of pyrazole derivatives in creating pharmacologically active molecules. This work underscores the potential of pyrazole-based compounds in medicinal chemistry, suggesting similar research applications for "this compound" Abdel-rahman, Khodairy, Ghattas, & Younes, 2004.

Antioxidant Properties of Bromophenol Derivatives

Li et al. (2012) discovered new nitrogen-containing bromophenols from the marine red alga Rhodomela confervoides, demonstrating significant radical scavenging activity. This finding highlights the antioxidant potential of bromophenol derivatives, which could be relevant to the study of "this compound" in biomedical research Li, Xiao‐Ming Li, Gloer, & Bin-Gui Wang, 2012.

Mécanisme D'action

Target of Action

Pyrazole-bearing compounds, like “4-[5-(4-Bromophenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid”, are known for their diverse pharmacological effects . They have been found to exhibit potent antileishmanial and antimalarial activities . Therefore, their primary targets could be the pathogens causing these diseases, such as Leishmania and Plasmodium species .

Mode of Action

Pyrazole derivatives have been found to interact with various biological targets, leading to changes in cellular processes .

Biochemical Pathways

Pyrazole derivatives have been found to interfere with the life cycle of pathogens, affecting their survival and replication .

Pharmacokinetics

The pharmacokinetic properties of a drug substance can be modulated by structural modifications, such as the incorporation of a piperazine moiety .

Result of Action

Pyrazole derivatives have been found to exhibit various biological and pharmacological activities, including antibacterial, antifungal, antiparasitic, anti-inflammatory, antidepressant, anticonvulsant, antioxidant, and antitumor activities .

Analyse Biochimique

Biochemical Properties

4-[5-(4-Bromophenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, including acetylcholinesterase (AchE), which is crucial for hydrolyzing acetylcholine in the cholinergic nervous system . The compound exhibits an inhibitory effect on AchE, which can lead to alterations in nerve impulse transmission and subsequent behavioral changes.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound has been shown to affect oxidative stress levels within cells, leading to changes in the production of reactive oxygen species (ROS) and subsequent cellular damage .

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It inhibits the activity of acetylcholinesterase by binding to its active site, preventing the hydrolysis of acetylcholine . This inhibition can lead to an accumulation of acetylcholine in synaptic clefts, affecting neurotransmission and potentially leading to neurotoxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that prolonged exposure to the compound can lead to sustained inhibition of acetylcholinesterase activity and increased oxidative stress .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as reduced oxidative stress and improved cellular function. At higher doses, it can lead to toxic effects, including severe inhibition of acetylcholinesterase activity and increased oxidative damage .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as acetylcholinesterase, influencing metabolic flux and metabolite levels. The compound’s impact on oxidative stress pathways is particularly notable, as it can lead to increased production of reactive oxygen species and subsequent cellular damage .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its interactions with specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which in turn influence its biochemical and cellular effects .

Subcellular Localization

The subcellular localization of this compound is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can affect its interactions with biomolecules and subsequent biochemical and cellular effects .

Propriétés

IUPAC Name |

4-[5-(4-bromophenyl)-3-[3-(4-methylphenyl)-1-phenylpyrazol-4-yl]-3,4-dihydropyrazol-2-yl]-4-oxobutanoic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H25BrN4O3/c1-19-7-9-21(10-8-19)29-24(18-33(32-29)23-5-3-2-4-6-23)26-17-25(20-11-13-22(30)14-12-20)31-34(26)27(35)15-16-28(36)37/h2-14,18,26H,15-17H2,1H3,(H,36,37) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQMZDFGWWCEQNX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C=C2C3CC(=NN3C(=O)CCC(=O)O)C4=CC=C(C=C4)Br)C5=CC=CC=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H25BrN4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

557.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

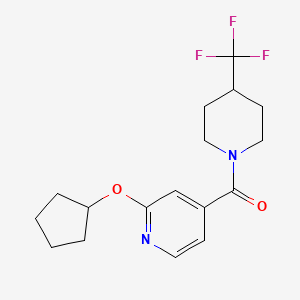

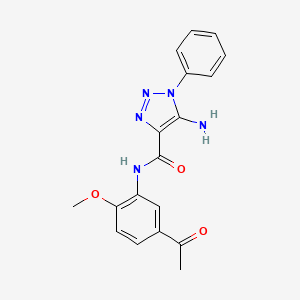

![2-amino-1-(2,4-dimethoxyphenyl)-N-propyl-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B2563409.png)

![1-(2-methoxyphenyl)-N-(6-methylbenzo[d]thiazol-2-yl)-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2563414.png)

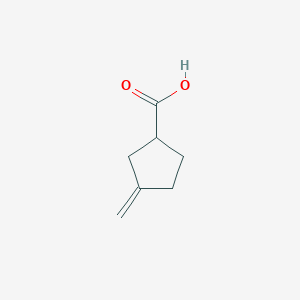

![7-Tert-butyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2563423.png)

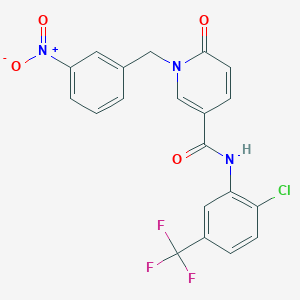

![Ethyl 2-[8-(4-methoxyphenyl)-1,7-dimethyl-2,4-dioxo-1,3,5-trihydro-4-imidazoli no[1,2-h]purin-3-yl]acetate](/img/structure/B2563424.png)

![2-[(5Z)-5-[(4-ethoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]-N-(3-hydroxyphenyl)acetamide](/img/structure/B2563426.png)

![5-[[2-(6-Cyclopropylpyrimidin-4-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]-2-methoxybenzamide](/img/structure/B2563427.png)

![6,8-Dichloro-3-(2,6-dimethylphenyl)-2-{[(4-fluorophenyl)sulfanyl]methyl}-3,4-dihydroquinazolin-4-one](/img/structure/B2563429.png)

![6-ethyl 3-methyl 2-(5-(benzo[d]thiazol-2-yl)thiophene-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2563432.png)